
The Discovery and Development of GSK467: A
KDM5B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK467

Cat. No.: B15606084 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and

mechanism of action of GSK467, a potent and selective inhibitor of the histone demethylase

KDM5B (also known as JARID1B or PLU1). This document is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

epigenetic regulation of cancer and the therapeutic potential of targeting KDM5B.

Introduction to KDM5B as a Therapeutic Target
Histone lysine demethylases (KDMs) are a family of enzymes that play a critical role in

epigenetic regulation by removing methyl groups from histone tails, thereby influencing

chromatin structure and gene expression. The KDM5 family, specifically KDM5B, removes di-

and tri-methylation from lysine 4 on histone H3 (H3K4me2/3), a mark generally associated with

active gene transcription.[1] KDM5B acts as a transcriptional repressor of several tumor

suppressor genes.[2]

Overexpression of KDM5B has been observed in a variety of cancers, including breast, lung,

prostate, bladder, and hepatocellular carcinoma, and is often correlated with poor prognosis,

tumor progression, and drug resistance.[3][4] Its role in promoting cancer cell proliferation,

invasion, and metastasis makes it an attractive target for therapeutic intervention.[5][6] The

development of small molecule inhibitors targeting KDM5B, such as GSK467, represents a

promising strategy in cancer therapy.
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GSK467: A Potent and Selective KDM5B Inhibitor
GSK467 is a cell-permeable small molecule that has been identified as a potent and selective

inhibitor of KDM5B.[6][7] Its discovery has provided a valuable chemical tool to probe the

biological functions of KDM5B and to explore its therapeutic potential.

Biochemical Activity and Selectivity
GSK467 demonstrates high affinity for KDM5B, effectively inhibiting its demethylase activity at

nanomolar concentrations. Importantly, it exhibits significant selectivity for KDM5B over other

histone demethylases, which is a crucial attribute for a therapeutic candidate to minimize off-

target effects.

Table 1: Biochemical Activity and Selectivity of GSK467

Target Assay Type IC50 Ki Selectivity Reference

KDM5B
Cell-free

assay
26 nM 10 nM - [6][7]

KDM4C
Cell-free

assay
- -

180-fold vs

KDM5B
[6][7]

KDM6
Cell-free

assay

No

measurable

inhibition

- - [6][7]

Other

Jumonji

family

members

Cell-free

assay

No

measurable

inhibition

- - [6][7]

Cellular Activity
While GSK467 shows potent biochemical activity, its effects in cellular assays have been

context-dependent.

Table 2: Cellular Activity of GSK467
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Cell Line
Assay
Type

Concentr
ation
Range

Incubatio
n Time

Effect IC50
Referenc
e

MM.1S

(Multiple

Myeloma)

Antiprolifer

ative
0-100 µM 6 days

Antiprolifer

ative effect
>50 µM [3]

Hepatocell

ular

Carcinoma

(HCC) cells

Spheroid

formation,

Colony

formation,

Invasion,

Migration

Not

specified

Not

specified

Inhibition of

all

processes

Not

specified
[6]

The discrepancy between potent biochemical inhibition and weaker cellular antiproliferative

effects in some models, like the MM.1S myeloma system, suggests that factors such as cell

permeability, efflux pumps, or cellular metabolism may influence the compound's efficacy.[8][9]

Mechanism of Action of KDM5B and Inhibition by
GSK467
KDM5B, a JmjC domain-containing protein, utilizes Fe(II) and α-ketoglutarate as co-factors to

catalyze the demethylation of H3K4me3/2.[2] The catalytic JmjC domain is the primary target

for inhibitors.[2] GSK467 is believed to act as a competitive inhibitor, binding to the active site

and preventing the binding of the α-ketoglutarate co-substrate. The crystal structure of KDM5B

in complex with GSK467 has been solved, providing a structural basis for its inhibitory activity

and a template for the design of new, more potent inhibitors.[2]

By inhibiting KDM5B, GSK467 leads to an increase in global H3K4me3 levels, which in turn

can reactivate the expression of tumor suppressor genes that are silenced in cancer cells.

KDM5B Signaling and Regulatory Pathway
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Caption: KDM5B signaling pathway and the inhibitory action of GSK467.

Experimental Protocols
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This section provides an overview of the key experimental methodologies used in the discovery

and characterization of GSK467.

Biochemical Assays for KDM5B Inhibition
Several assay formats are available to measure the enzymatic activity of KDM5B and assess

the potency of inhibitors like GSK467.

AlphaLISA® (Homogeneous Assay)

Principle: This assay relies on the proximity of a donor and an acceptor bead. A biotinylated

histone H3 peptide substrate is used. Upon demethylation by KDM5B, a specific antibody

recognizes the demethylated epitope. This antibody is conjugated to an acceptor bead. The

biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of the

demethylated product, the donor and acceptor beads are brought into close proximity,

generating a chemiluminescent signal upon laser excitation.

General Protocol:

Incubate recombinant KDM5B enzyme with a biotinylated H3K4me3 peptide substrate in

the presence of Fe(II), α-ketoglutarate, and varying concentrations of the inhibitor

(GSK467).

Add a specific antibody that recognizes the demethylated H3K4 product, followed by the

addition of AlphaLISA® acceptor beads conjugated to a secondary antibody.

Add streptavidin-coated donor beads.

Incubate in the dark.

Read the signal on an AlphaScreen®-capable plate reader.

Calculate IC50 values by fitting the data to a dose-response curve.[5]

Chemiluminescent Assay

Principle: This is an ELISA-based method. A plate is pre-coated with a methylated histone

H3 peptide substrate. After the enzymatic reaction, a primary antibody specific for the
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demethylated product is added, followed by a secondary HRP-labeled antibody. The addition

of a chemiluminescent substrate produces a signal that is proportional to the enzyme activity.

General Protocol:

In a 96-well plate pre-coated with a methylated H3 peptide, add recombinant KDM5B

enzyme, co-factors, and the inhibitor at various concentrations.

Incubate to allow the demethylation reaction to occur.

Wash the plate and add a primary antibody that specifically recognizes the demethylated

substrate.

Incubate and wash.

Add an HRP-conjugated secondary antibody.

Incubate and wash.

Add a chemiluminescent HRP substrate and measure the signal using a

chemiluminescence reader.[10]
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General Workflow for KDM5B Inhibitor Screening and Validation
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Caption: A generalized workflow for the discovery and validation of KDM5B inhibitors.

Cell-Based Assays
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Antiproliferative Assay (MM.1S cells)

Cell Line: Human multiple myeloma cell line MM.1S.

Protocol:

Seed MM.1S cells in a 96-well plate.

Treat the cells with a range of concentrations of GSK467 (e.g., 0-100 µM).

Incubate the cells for 6 days.

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

Determine the IC50 value from the dose-response curve.[3]

Spheroid Formation, Colony Formation, Invasion, and Migration Assays (HCC cells)

These assays are used to assess the impact of GSK467 on various cancer cell phenotypes.

Standard protocols for these assays are widely available and should be adapted for the specific

HCC cell line being used.

In Vivo Studies
Hepatocellular Carcinoma (HCC) Xenograft Model

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).

Tumor Implantation:

Subcutaneous: Human HCC cells are injected subcutaneously into the flank of the mice.

[11][12]

Orthotopic: Human HCC cells are surgically implanted into the liver of the mice for a more

clinically relevant model.[13]
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A common formulation involves dissolving GSK467 in a vehicle suitable for injection, such

as a mixture of DMSO, PEG300, Tween-80, and saline.[6]

The inhibitor is typically administered via intraperitoneal or oral injection.[6]

Study Endpoints:

Tumor volume is measured regularly.

At the end of the study, tumors are excised and weighed.

Immunohistochemical analysis of tumor tissue can be performed to assess markers of

proliferation (e.g., Ki-67) and H3K4me3 levels.
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Logical Relationship of KDM5B in Cancer Progression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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